1-tert-butyl-1H-1,2,4-triazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl-1H-1,2,4-triazole-5-carbaldehyde is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a tert-butyl group and an aldehyde functional group attached to the triazole ring. It is widely used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 1-tert-butyl-1H-1,2,4-triazole-5-carbaldehyde typically involves the following steps:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method involves the reaction of azides with propargyl alcohol or acetal-protected propargyl aldehydes to form triazoles.
Oxidation or Hydrolysis: The resulting triazole is then subjected to oxidation or hydrolysis to yield the desired aldehyde.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-tert-butyl-1H-1,2,4-triazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-tert-butyl-1H-1,2,4-triazole-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-tert-butyl-1H-1,2,4-triazole-5-carbaldehyde involves its ability to form covalent bonds with various molecular targets. For example, in protein modification, it reacts with the N-terminal amino group of proteins to form stable conjugates . This site-specific modification is facilitated by the unique reactivity of the aldehyde group and the triazole ring.
Comparison with Similar Compounds
1-tert-butyl-1H-1,2,4-triazole-5-carbaldehyde can be compared with other triazole derivatives such as:
1-tert-butyl-1H-1,2,3-triazole-4-carbaldehyde: Similar in structure but differs in the position of the aldehyde group.
1-tert-butyl-3,4-diaryl-1,2,4-triazol-5-ylidene: Contains additional aryl groups and exhibits different reactivity and stability.
1-tert-butoxycarbonyl-1H-1,2,4-triazole: Contains a tert-butoxycarbonyl group instead of an aldehyde group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and versatility in various chemical and biological applications.
Properties
IUPAC Name |
2-tert-butyl-1,2,4-triazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-7(2,3)10-6(4-11)8-5-9-10/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTPZIMGOURHPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=NC=N1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.